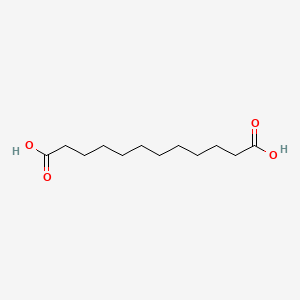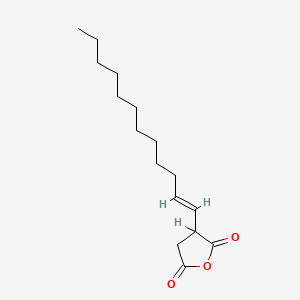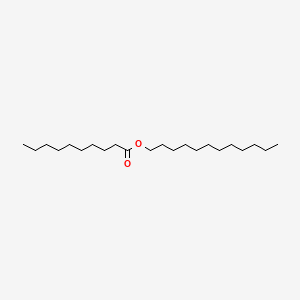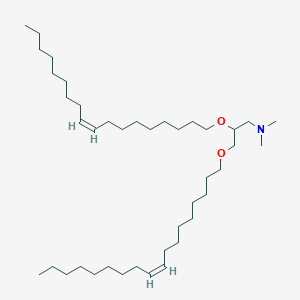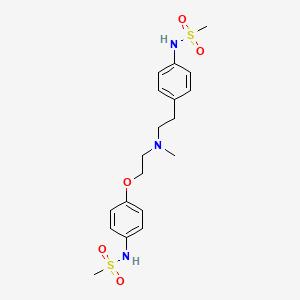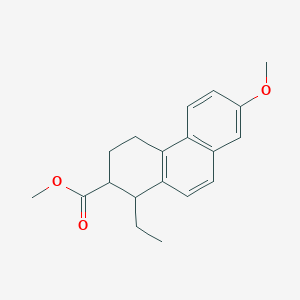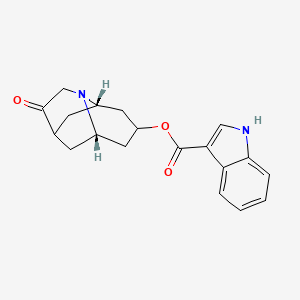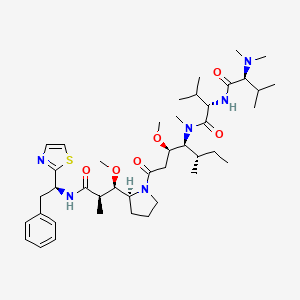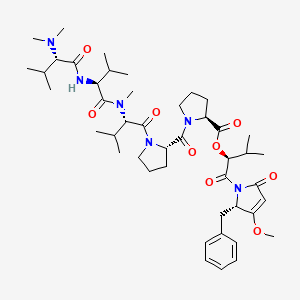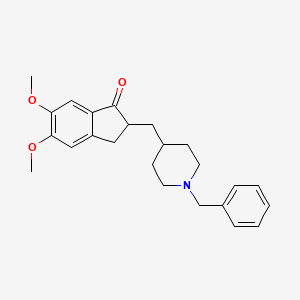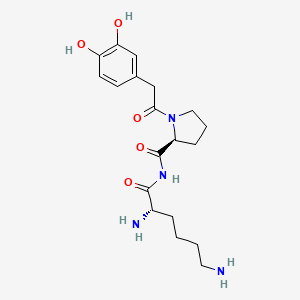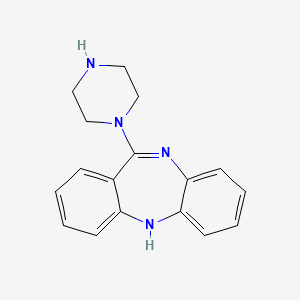
DREADD 激动剂 21
描述
DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It is used in research and does not activate the human M3 receptor . It is also known as Compound 21 or C21 .
Molecular Structure Analysis
The molecular formula of DREADD agonist 21 is C17H18N4 . Its exact mass is 278.1531 and its molecular weight is 278.35 .Chemical Reactions Analysis
DREADD agonist 21 is a potent human muscarinic acetylcholine M3 receptors (hM3Dq) agonist . It has been shown to activate neurons expressing hM3Dq DREADDS and inhibit activity in neurons expressing hM4Di .科学研究应用
Comprehensive Analysis of DREADD Agonist 21 Applications
DREADD agonist 21, also known as Compound 21 or C21, is a chemogenetic tool that has revolutionized the field of neuroscience and beyond. Below is a detailed analysis of its unique applications across various scientific research fields.
Neuroscience Research
Modulation of Neuronal Activity: C21 is extensively used to modulate neuronal signaling in a controlled manner. It is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs . This allows researchers to activate or inhibit neurons in living organisms to study the functions of specific brain regions .
Pharmacokinetics and Bioavailability: C21 exhibits excellent pharmacokinetic properties and bioavailability, making it a reliable tool for in vivo studies. Its ability to penetrate the brain efficiently allows for its use in behavioral studies related to feeding, anxiety, and learning .
Psychiatric Disorder Modeling
Modeling Depression and Anxiety: By selectively activating or inhibiting neuronal circuits, C21 can mimic symptoms of depression and anxiety in animal models. This aids in the development of new therapeutic strategies for these conditions .
Substance Abuse Research: C21’s precise control over neuronal activity is used to study the neural mechanisms underlying substance abuse and addiction. It helps in identifying potential targets for drug development .
Metabolic Studies
Appetite and Obesity Research: The compound’s ability to modulate feeding circuits in the brain has made it a valuable tool in studying the pathophysiology of obesity and developing treatments for metabolic disorders .
Neurodegenerative Disease Research
Parkinson’s and Alzheimer’s Disease: C21 is used to investigate the neuronal pathways involved in neurodegenerative diseases. By controlling the activity of specific neuronal populations, researchers can better understand disease progression and identify novel drug targets .
Pain Management
Chronic Pain Studies: Researchers utilize C21 to activate or inhibit neurons in pain pathways. This helps in understanding the mechanisms of chronic pain and exploring new analgesic drugs .
Cardiovascular Research
Heart Rate and Blood Pressure Regulation: C21 can be used to study the autonomic control of heart rate and blood pressure by modulating the activity of neurons in the relevant brainstem regions .
Cancer Research
Tumor Microenvironment Analysis: While not its primary application, C21 could potentially be used to study the role of neuronal signaling in the tumor microenvironment, which is an emerging field of research .
Developmental Biology
Neuronal Development Studies: C21 aids in the study of neuronal development and the establishment of neural circuits during embryonic growth .
Each of these applications demonstrates the versatility and importance of DREADD agonist 21 in advancing our understanding of complex biological systems and diseases. Its selective activation of designer receptors ensures minimal off-target effects, making it an indispensable tool in modern scientific research .
作用机制
Target of Action
DREADD agonist 21, also known as Compound 21, is a potent and selective agonist for the human muscarinic acetylcholine M3 receptors (hM3Dq) and the inhibitory DREADDs (hM4Di) . These receptors are part of the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) family, which are chemogenetic tools used to modulate neuronal and non-neuronal signaling and activity .
Mode of Action
DREADD agonist 21 interacts with its targets, the hM3Dq and hM4Di receptors, by binding to them and activating them . This activation is selective and potent, with an EC50 of 1.7 nM . The compound shows little activity towards the endogenous muscarinic acetylcholine receptor M3 .
Biochemical Pathways
The activation of the hM3Dq and hM4Di receptors by DREADD agonist 21 can lead to various downstream effects, depending on the specific neuronal or non-neuronal cells in which these receptors are expressed . For instance, activation of these receptors can modulate bidirectional feeding in defined circuits in mice .
Pharmacokinetics
DREADD agonist 21 has excellent bioavailability, pharmacokinetic properties, and brain penetrability . It is reported to have 95.1% plasma protein binding and 95% brain protein bounding in mice . This high level of bioavailability and brain penetrability allows the compound to effectively reach its targets in the brain and exert its effects.
Result of Action
The activation of the hM3Dq and hM4Di receptors by DREADD agonist 21 can result in changes in neuronal and non-neuronal signaling and activity . For example, it has been shown that the activation of these receptors can modulate bidirectional feeding in defined circuits in mice .
安全和危害
属性
IUPAC Name |
6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBYXNSOLUVGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DREADD agonist 21 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



